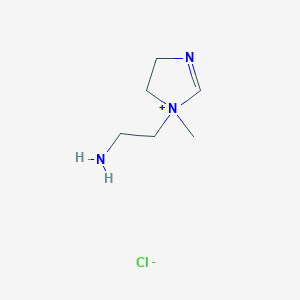
1-(2-Aminoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium chloride is a compound belonging to the class of imidazolium-based ionic liquids These compounds are known for their unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1-methylimidazole with 2-chloroethylamine hydrochloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetonitrile, at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
1-methylimidazole+2-chloroethylamine hydrochloride→1-(2-Aminoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Aminoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding imidazolium oxides.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of substituted imidazolium compounds.
Wissenschaftliche Forschungsanwendungen
1-(2-Aminoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium chloride has found applications in various scientific research fields:
Chemistry: Used as a catalyst in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a corrosion inhibitor for metals and as an additive in lubricants and coatings.
Wirkmechanismus
The mechanism of action of 1-(2-Aminoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets through ionic and hydrogen bonding. The compound can form complexes with metal ions, enhancing its effectiveness as a corrosion inhibitor. Additionally, its ability to interact with biological membranes and proteins contributes to its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Aminoethyl)-1-dodecyl-2-methyl-4,5-dihydro-1H-imidazol-1-ium chloride
- 1-(2-Aminoethyl)-1-dodecyl-2-(trifluoromethyl)-4,5-dihydro-1H-imidazol-1-ium chloride
Uniqueness
1-(2-Aminoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium chloride is unique due to its specific structural features, which confer distinct properties such as enhanced solubility and stability. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications .
Eigenschaften
CAS-Nummer |
90745-88-3 |
|---|---|
Molekularformel |
C6H14ClN3 |
Molekulargewicht |
163.65 g/mol |
IUPAC-Name |
2-(1-methyl-4,5-dihydroimidazol-1-ium-1-yl)ethanamine;chloride |
InChI |
InChI=1S/C6H14N3.ClH/c1-9(4-2-7)5-3-8-6-9;/h6H,2-5,7H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NUUMJLJVNUBSOK-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCN=C1)CCN.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



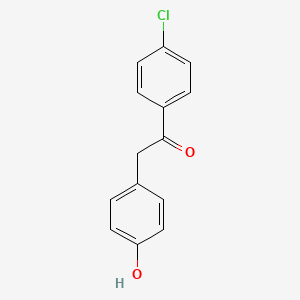
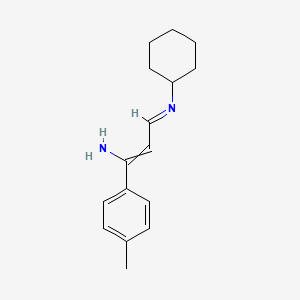
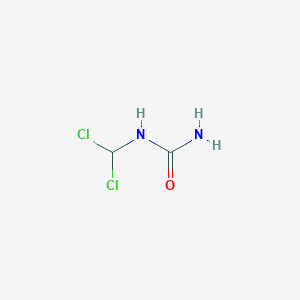

![2-[(Decane-1-sulfinyl)methyl]oxirane](/img/structure/B14348658.png)
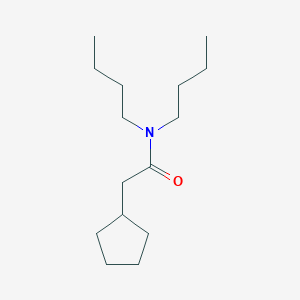
![1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol](/img/structure/B14348668.png)


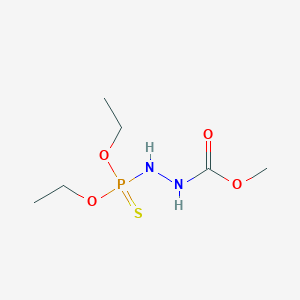
![(4-Chlorophenyl)[4-(4-methylbenzene-1-sulfonyl)-3-nitrophenyl]methanone](/img/structure/B14348685.png)

![Azuleno[1,2-b]furan](/img/structure/B14348691.png)
